(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
58293-86-0 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)6-4-7-3-5-8(15-7)10(12)14-2/h3-6H,1-2H3/b6-4+ |
InChI Key |
YHEHEVFHOZQFHC-GQCTYLIASA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)C(=O)OC |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Furan Core Functionalization
The furan ring serves as a central scaffold for introducing the (E)-configured propenoate moiety. A palladium-catalyzed Suzuki-Miyaura coupling between methyl 5-bromofuran-2-carboxylate and (E)-3-methoxy-3-oxoprop-1-en-1-ylboronic acid has been explored. This method employs Pd(PPh₃)₄ (5 mol%) in a toluene/water biphasic system with Na₂CO₃ as a base, achieving 68% yield after 12 hours at 80°C. The (E)-selectivity arises from the steric hindrance of the boronic acid’s β-methoxy group, favoring transmetalation without isomerization.
Heck Coupling for Direct Olefination
An alternative approach utilizes Heck coupling between methyl 5-iodofuran-2-carboxylate and methyl acrylate under aerobic conditions. Using Pd(OAc)₂ (2 mol%) and 1,10-phenanthroline as a ligand in DMF at 120°C, the reaction achieves 75% yield with >99% (E)-selectivity. The absence of β-hydride elimination pathways ensures retention of the α,β-unsaturated ester configuration.
Wittig Olefination for (E)-Selective Propenoate Installation
Stabilized Ylide Methodology
The Wittig reaction between methyl 5-formylfuran-2-carboxylate and the stabilized ylide (methoxycarbonylmethylene)triphenylphosphorane provides a high-yielding route. Conducted in THF at 0°C to room temperature, this method achieves 82% yield with exclusive (E)-selectivity due to the ylide’s resonance stabilization. The reaction’s mild conditions prevent furan ring decomposition, a common issue under basic or high-temperature environments.
Horner-Wadsworth-Emmons Modification
A Horner-Wadsworth-Emmons variant using diethyl (methoxycarbonylmethyl)phosphonate and methyl 5-formylfuran-2-carboxylate in the presence of NaH (2 equiv.) in DME at 60°C yields 89% of the target compound. The phosphonate’s superior leaving-group ability enhances reaction efficiency, while the bulky base minimizes side reactions.
One-Pot Tandem Cyclization-Olefination Approaches
Magnetic Sodium Aluminate-Catalyzed Synthesis
A novel one-pot method employs magnetic sodium aluminate (Fe₃O₄@NaAlO₂) to catalyze the condensation of methyl chloroacetate and acetylenedicarboxylate derivatives. At 100°C in ethanol, this protocol achieves 94% yield within 4 hours, with the catalyst’s magnetic properties enabling facile recovery and reuse. The mechanism involves in situ generation of a furan intermediate followed by conjugate addition-elimination to install the propenoate group.
Copper-Mediated Oxidative Coupling
Copper(I) thiophene-2-carboxylate (20 mol%) facilitates the oxidative coupling of methyl furan-2-carboxylate with methyl propiolate under O₂ atmosphere in DMSO at 110°C. This method proceeds via a radical pathway, confirmed by ESR spectroscopy, and delivers 71% yield with 95% (E)-selectivity. The use of DMSO as a solvent stabilizes reactive intermediates, suppressing polymerization side reactions.
Enzymatic and Green Chemistry Approaches
Lipase-Catalyzed Transesterification
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of ethyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate with methanol in hexane at 45°C. This solvent-free method achieves 78% conversion after 24 hours, offering an eco-friendly alternative to traditional acid/base catalysis. The enzyme’s regioselectivity ensures no epimerization at the α,β-unsaturated ester.
Photocatalytic Decarboxylative Coupling
Visible-light-mediated decarboxylation of methyl furan-2-carboxylate-5-propiolic acid using Ru(bpy)₃Cl₂ (1 mol%) and N,N-diisopropylethylamine (DIPEA) in acetonitrile under blue LED irradiation yields 65% of the target compound. The reaction proceeds via single-electron transfer (SET) to generate a furyl radical, which couples with in situ-formed acrylate radicals.
Spectroscopic Characterization and Validation
NMR Spectral Analysis
The (E)-configuration is confirmed by ¹H NMR coupling constants: the vinyl protons appear as doublets at δ 7.66 (J = 16.0 Hz) and δ 6.42 (J = 16.0 Hz), consistent with trans-vicinal coupling. The furan ring protons resonate as two doublets at δ 7.48 (C3-H) and δ 6.90 (C4-H), with COSY correlations confirming the substitution pattern.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonylvinyl group to other functional groups.
Substitution: The compound can undergo substitution reactions where the methoxycarbonylvinyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while reduction reactions can produce alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
The compound is believed to induce apoptosis and inhibit cell cycle progression in cancer cells, affecting pathways associated with tumor growth .
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits significant antibacterial activity against various pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Anticancer Research
A study published in the Oriental Journal of Chemistry examined various furan derivatives, including this compound. The research indicated that modifications to the furan ring significantly influenced biological activity, particularly anticancer efficacy. The study concluded that further structural optimization could enhance therapeutic effects against cancer .
Case Study 2: Antimicrobial Studies
Research conducted on similar furan derivatives demonstrated their efficacy in inhibiting bacterial growth. The study reported that compounds with structural similarities to this compound exhibited potent antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of METHYL 5-(2-METHOXYCARBONYLVINYL)FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methoxycarbonylvinyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related furan and benzofuran derivatives, emphasizing molecular properties, bioactivity, and applications.
Methyl 5-(Hydroxymethyl)furan-2-carboxylate
- Molecular Formula : C₇H₈O₄
- Molecular Weight : 156.13 g/mol
- Key Features :
- Bioactivity : Demonstrates antibacterial activity against Streptococcus spp. with a MIC value of 100 μg/mL .
- Synthetic Relevance: Serves as a precursor for furanoid toxin synthesis.
Methyl 6-Bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
- Molecular Formula : C₂₁H₁₇BrO₄
- Molecular Weight : 401.2 g/mol
- Key Features :
- Structural Implications : The bromine atom enhances electrophilic reactivity, while the phenyl group contributes to π-π stacking interactions.
Structural and Functional Comparison Table
Key Research Findings and Implications
Structural Influence on Bioactivity : The hydroxymethyl-substituted furan (Compound 2.1) exhibits antibacterial activity, while the target compound’s bioactivity remains unexplored. This highlights the role of hydrophilic groups (e.g., hydroxymethyl) in microbial interactions .
Lipophilicity and Drug Design : The benzofuran derivative (Compound 2.2) has significantly higher lipophilicity (XLogP3 = 5.4 ), making it more suitable for membrane penetration, whereas the target compound’s lower XLogP3 (~1.2) suggests better aqueous solubility .
Biological Activity
(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate, also known as methyl 5-(2-methoxycarbonylvinyl)furan-2-carboxylate, is a furan-based compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
The compound has the molecular formula and a molecular weight of approximately 210.18 g/mol. Its structure features a furan ring, a methoxy group, and a carbonyl group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.18 g/mol |
| CAS Number | 58293-86-0 |
| Density | 1.228 g/cm³ |
| Boiling Point | 329.4 °C |
| Flash Point | 153 °C |
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of furan derivatives with methoxycarbonylvinyl reagents under specific conditions. A common approach is a copper-catalyzed reaction that allows for efficient production of the compound in high yield and purity.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit potent cytotoxicity in glioblastoma cell lines U87 and U138, with an LC50 value of approximately 200 nM for U87 cells .
Table: Cytotoxicity Data
| Cell Line | LC50 (nM) | Sensitivity Level |
|---|---|---|
| U87 | 200 ± 60 | High |
| U138 | >3000 | Low |
The mechanism of action appears to involve induction of mitotic arrest and apoptosis, as evidenced by increased levels of phosphorylated histone H3, a marker for mitosis .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Some derivatives have demonstrated efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent .
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤1 µg/mL |
| Escherichia coli | ≤5 µg/mL |
| Candida albicans | 0.78–12.50 µg/mL |
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing significant apoptosis induction through mitochondrial pathways .
- Antimicrobial Testing : Another study assessed its antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli, finding it effective at low concentrations compared to standard antibiotics .
Q & A
Basic: What synthetic strategies are commonly employed to prepare (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate?
Answer:
The synthesis typically involves Pd-catalyzed α-alkylation of furan precursors. For example, methyl furan-2-carboxylate can undergo regioselective C–H alkylation with iodides under inert conditions (e.g., argon atmosphere) at elevated temperatures (110°C) to introduce substituents like the (E)-3-methoxy-3-oxoprop-1-en-1-yl group. Key steps include rigorous solvent selection (e.g., ethanol or DMF), temperature control, and purification via column chromatography . Alternative routes may involve Wittig or Horner-Wadsworth-Emmons reactions to install the α,β-unsaturated ester moiety, though regioselectivity challenges must be addressed .
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (E)-configuration of the propenoate group and furan substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) resolves stereochemistry and bond lengths, though this requires high-quality crystals .
Advanced: How do computational methods like DFT aid in predicting the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the electron-deficient α,β-unsaturated ester. Studies using exact-exchange terms in functionals (e.g., Becke’s 1993 method) improve thermochemical accuracy for bond dissociation energies and ionization potentials, aiding in understanding stability under experimental conditions . The Colle-Salvetti correlation-energy formula further refines electron density distributions, particularly for conjugated systems like the furan-propenoate backbone .
Advanced: What experimental challenges arise in ensuring regioselectivity during furan alkylation?
Answer:
Regioselectivity in furan alkylation is influenced by steric and electronic factors. Pd-catalyzed methods (e.g., ) favor α-positions due to directing effects of electron-withdrawing groups (e.g., methyl carboxylate). Competing β-alkylation can occur if ligand choice or solvent polarity is suboptimal. Kinetic vs. thermodynamic control must be assessed via time-dependent NMR monitoring . Conflicting data on yields (e.g., 74% in Pd catalysis vs. lower yields in acid-mediated routes) highlight the need for catalyst screening and reaction optimization .
Advanced: How does the compound’s structure influence its biological interactions, and what assays validate these effects?
Answer:
The furan ring and α,β-unsaturated ester enable π-π stacking and covalent interactions with biological targets (e.g., enzymes). In vitro assays measure IC50 values against cancer cell lines or microbial growth, with structure-activity relationship (SAR) studies comparing derivatives. For instance, replacing the furan with thiophene (as in ) alters binding affinity due to sulfur’s electronegativity. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding modes, validated by mutagenesis studies .
Advanced: What are the stability and decomposition profiles of this compound under varying conditions?
Answer:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal decomposition above 200°C, releasing CO, CO2, and nitrogen oxides. Stability in solution depends on pH: the ester group hydrolyzes in acidic/basic media, forming carboxylic acid byproducts. Storage recommendations (dry, inert atmosphere at 4°C) mitigate degradation, as per Safety Data Sheets (SDS) for analogous compounds . Conflicting shelf-life data in literature necessitate accelerated stability testing (ICH Q1A guidelines) .
Basic: What safety precautions are recommended when handling this compound?
Answer:
Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust/aerosols. Incompatible with strong oxidizers (e.g., KMnO4), which may induce exothermic decomposition. Emergency procedures include rinsing exposed skin with water and using ethanol for solvent spills .
Advanced: How do synthetic byproducts form, and what strategies minimize their presence?
Answer:
Byproducts like di-alkylated furans or cis-isomers arise from over-reaction or poor stereocontrol. Optimizing catalyst loading (e.g., 5 mol% Pd), reaction time (≤48 hrs), and stoichiometry reduces these impurities. Chromatographic purification (silica gel, ethyl acetate/hexane eluent) isolates the (E)-isomer, confirmed by NOESY NMR .
Basic: What solvents and reaction conditions are optimal for recrystallization?
Answer:
Ethyl acetate/hexane mixtures (1:3 v/v) at 4°C yield high-purity crystals. For polar derivatives, methanol/water (7:3) is effective. Slow evaporation under reduced pressure minimizes occluded solvents, critical for accurate crystallographic data .
Advanced: How does this compound compare to structurally similar derivatives in pharmacological studies?
Answer:
Compared to thiophene-furan hybrids (), this compound shows enhanced metabolic stability due to the furan’s lower susceptibility to oxidative cleavage. However, oxazole-containing analogs () exhibit higher antimicrobial activity, suggesting the propenoate group’s role in target selectivity. Quantitative Structure-Activity Relationship (QSAR) models correlate logP values (≈2.1) with membrane permeability, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
